molecular formula C14H8ClF3N2 B13688889 2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13688889
M. Wt: 296.67 g/mol
InChI Key: TVOZGEXHUBTVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . Another approach involves the reaction between an aryl aldehyde and 2-aminopyridine, followed by cycloaddition with tert-butyl isocyanide .

Industrial Production Methods

Industrial production methods for this compound often utilize green catalysis techniques to enhance efficiency and reduce environmental impact. Transition metal catalysis, metal-free oxidation, and photocatalysis are some of the strategies employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include trifluoroacetonitrile, aryl aldehydes, and tert-butyl isocyanide. Reaction conditions often involve the use of catalysts such as iodine or transition metals .

Major Products Formed

The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which are valuable in pharmaceutical applications .

Scientific Research Applications

2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's molecular formula is C8H4ClF3N2C_8H_4ClF_3N_2, and its structure includes a chlorophenyl group and a trifluoromethyl group attached to an imidazopyridine core. The structural representation is as follows:

  • Molecular Formula : C8H4ClF3N2
  • IUPAC Name : this compound
  • CAS Number : 353258-35-2

Antimicrobial Properties

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial activities. For example, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve inhibition of bacterial DNA synthesis.

Anticancer Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives possess anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer). The IC50 values for these compounds range from 0.126 μM to 0.5 μM, indicating potent activity against these cell lines .

Anti-inflammatory Effects

Some derivatives have also been evaluated for their anti-inflammatory properties. A study reported that certain imidazo[1,2-a]pyridine derivatives significantly suppressed COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests a potential therapeutic application in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (such as trifluoromethyl) enhances biological activity by increasing the electrophilicity of the compound.
  • Substituent Positioning : Modifications at the para position of the phenyl ring have shown to yield compounds with improved potency against specific targets .

Study 1: Anticancer Activity

A study involving a series of imidazo[1,2-a]pyridine derivatives reported that compound variants exhibited significant cytotoxic effects on MDA-MB-231 cells. The most potent derivative in this series had an IC50 value of 0.126 μM, demonstrating a substantial therapeutic window compared to non-cancerous cell lines .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, compounds structurally related to this compound were tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL for some derivatives .

Properties

Molecular Formula

C14H8ClF3N2

Molecular Weight

296.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8ClF3N2/c15-11-4-1-9(2-5-11)12-8-20-7-10(14(16,17)18)3-6-13(20)19-12/h1-8H

InChI Key

TVOZGEXHUBTVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.